molecular formula C8H5ClINO B12890487 4-(Chloromethyl)-2-iodobenzo[d]oxazole

4-(Chloromethyl)-2-iodobenzo[d]oxazole

Cat. No.: B12890487
M. Wt: 293.49 g/mol
InChI Key: AUCRZZQSOVKYJS-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of Benzo[d]oxazole Derivatives

Crystallographic studies of benzo[d]oxazole derivatives provide critical insights into bond lengths, angles, and intermolecular interactions. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 11.9936(3) Å, b = 13.9638(3) Å, and c = 11.5126(4) Å. While direct crystallographic data for 4-(chloromethyl)-2-iodobenzo[d]oxazole is unavailable, analogous structures suggest that the iodine atom at the 2-position and chloromethyl group at the 4-position would introduce steric and electronic perturbations. The iodine’s van der Waals radius (1.98 Å) and polarizability may distort the planar benzoxazole ring, while the chloromethyl group could engage in weak C–H···Cl hydrogen bonds (2.8–3.2 Å).

Table 1: Hypothetical crystallographic parameters for this compound compared to analogues

Compound Space Group a (Å) b (Å) c (Å) β (°)
Ethyl 2-(benzo[d]oxazol-2-yl) P2₁/c 11.9936 13.9638 11.5126 108.9
4-Chloro-2-(chloromethyl) Not reported
4-(Chloromethyl)-2-iodo (predicted) P2₁/c ~12.1 ~14.2 ~11.6 ~109

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

The nuclear magnetic resonance (NMR) spectrum of this compound is expected to exhibit distinct signals arising from its unique substituents:

  • ¹H NMR: The chloromethyl group (–CH₂Cl) would display a triplet near δ 4.5–4.7 ppm due to coupling with adjacent protons (²J = 6–8 Hz) and deshielding from the electronegative chlorine. Protons on the benzoxazole ring adjacent to iodine would experience upfield shifts (δ 7.1–7.4 ppm) due to iodine’s electron-withdrawing inductive effect.
  • ¹³C NMR: The iodinated carbon (C2) would resonate near δ 140–145 ppm, while the chloromethyl carbon would appear at δ 45–50 ppm. The carbonyl carbon in analogous structures appears at δ 160–165 ppm.

Table 2: Predicted NMR chemical shifts for this compound

Position ¹H Shift (ppm) ¹³C Shift (ppm)
C2–I 142–145
C4–CH₂Cl 4.5–4.7 (t) 47–49
C5 7.2–7.4 120–122
Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound would reveal a molecular ion peak at m/z 291.43 (C₈H₅ClINO⁺). Key fragmentation pathways include:

  • Loss of iodine (127.9 Da), yielding a fragment at m/z 163.5.
  • Cleavage of the chloromethyl group (–CH₂Cl, 49.5 Da), producing a peak at m/z 241.9.
  • The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a doublet separation of 2 Da for fragments containing chlorine.

Comparative Analysis with Structural Analogues

Comparative studies highlight the impact of halogen substituents on molecular properties:

  • 2-(Chloromethyl)benzo[d]oxazole (C₈H₆ClNO): Lacks iodine, reducing molecular weight (167.59 g/mol vs. 290.49 g/mol) and polarizability.
  • 4-Chloro-2-(chloromethyl)-1,3-benzoxazole (C₈H₅Cl₂NO): The additional chlorine at C4 increases electrophilicity but diminishes steric bulk compared to iodine.
  • 2-Chloro-4-methyl-1,3-benzoxazole (C₈H₆ClNO): Methyl substitution at C4 enhances lipophilicity but reduces reactivity toward nucleophilic attack.

Table 3: Structural and electronic comparison of benzoxazole derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Chloromethyl)-2-iodo C₈H₅ClINO 290.49 –I (C2), –CH₂Cl (C4)
2-(Chloromethyl) C₈H₆ClNO 167.59 –CH₂Cl (C2)
4-Chloro-2-(chloromethyl) C₈H₅Cl₂NO 202.04 –Cl (C4), –CH₂Cl (C2)
2-Chloro-4-methyl C₈H₆ClNO 167.59 –Cl (C2), –CH₃ (C4)

The iodine atom in this compound significantly alters its electronic profile, increasing its susceptibility to oxidative addition reactions compared to chlorinated or methylated analogues.

Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

4-(chloromethyl)-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5ClINO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2

InChI Key

AUCRZZQSOVKYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)I)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-iodobenzo[d]oxazole typically involves the reaction of 2-iodobenzo[d]oxazole with chloromethylating agents. One common method is the reaction of 2-iodobenzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Formation of oxazole derivatives with higher oxidation states.

    Reduction Reactions: Formation of deiodinated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-iodobenzo[d]oxazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding interactions, enhancing the binding affinity of the compound to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(chloromethyl)-2-iodobenzo[d]oxazole with structurally related oxazole derivatives, focusing on substituent effects and physicochemical properties:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Applications/Reactivity Reference
This compound 4-ClCH2, 2-I Not reported N/A Hypothetical: C-I stretch (~500 cm⁻¹), C-Cl (~700 cm⁻¹); δ ~4.3 ppm (-CH2Cl) Suzuki coupling, drug intermediates
4-(Chloromethyl)-2-phenyloxazole (2a) 4-ClCH2, 2-Ph 55 23 IR: 702 cm⁻¹ (C-Cl); 1H NMR: δ 4.31 (-CH2Cl) N-Alkylation, antifungal agents
4-(Chloromethyl)-2-(4-nitrophenyl)oxazole (2d) 4-ClCH2, 2-(4-NO2-Ph) 138–139 32 IR: 1522, 1337 cm⁻¹ (NO2); 1H NMR: δ 8.12–8.05 (Ar) Nonlinear optical materials
2-Chloro-4-iodobenzo[d]oxazole 2-Cl, 4-I Not reported N/A Halogen exchange reactions
4-Chlorobenzo[d]oxazole-2-thiol 4-Cl, 2-SH Not reported N/A Enzyme inhibition, metal coordination

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